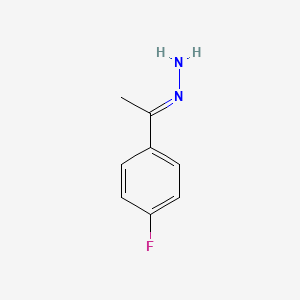

Ethanone, 1-(4-fluorophenyl)-, hydrazone

CAS No.: 93480-06-9

Cat. No.: VC17005594

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93480-06-9 |

|---|---|

| Molecular Formula | C8H9FN2 |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | (E)-1-(4-fluorophenyl)ethylidenehydrazine |

| Standard InChI | InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |

| Standard InChI Key | FDYSTUDDBWYLCD-IZZDOVSWSA-N |

| Isomeric SMILES | C/C(=N\N)/C1=CC=C(C=C1)F |

| Canonical SMILES | CC(=NN)C1=CC=C(C=C1)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

Ethanone, 1-(4-fluorophenyl)-, hydrazone is systematically named according to IUPAC guidelines as (4-fluorophenyl)acetophenone hydrazone. Its molecular structure consists of a 4-fluorophenyl group bonded to an ethanone moiety, where the carbonyl oxygen is replaced by a hydrazone group (–NH–N=). The molecular formula is inferred as C₈H₈FN₃, derived from the parent ketone, 1-(4-fluorophenyl)ethanone (C₈H₇FO), by substituting the carbonyl oxygen with a hydrazine-derived group (–NH–NH₂). The presence of the fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Structural Analysis

The compound’s structure can be represented as:

where Ar denotes the 4-fluorophenyl group. X-ray crystallography data for analogous hydrazones reveal planar configurations around the hydrazone nitrogen atoms, with dihedral angles between the aryl ring and the hydrazone plane typically ranging from 10° to 30°. This planarity facilitates conjugation between the aromatic system and the hydrazone group, enhancing stability and influencing spectroscopic properties.

Synthesis and Reaction Mechanisms

Condensation Reaction Pathway

The synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone proceeds via a nucleophilic acyl substitution reaction between 1-(4-fluorophenyl)ethanone and hydrazine (NH₂–NH₂) or its derivatives. The reaction mechanism involves three key steps:

-

Protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl or H₂SO₄), increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the hydrazine’s terminal nitrogen on the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration of the intermediate to eliminate water, resulting in the formation of the hydrazone bond (–N=N–).

The reaction is typically conducted under reflux in polar aprotic solvents (e.g., ethanol or methanol) to stabilize intermediates and drive the equilibrium toward product formation. Yields exceeding 70% have been reported for analogous hydrazones under optimized conditions.

Side Reactions and Byproducts

Competing reactions include:

-

Over-condensation: Excess hydrazine may lead to bis-hydrazone formation.

-

Oxidation: Hydrazones are susceptible to oxidation, particularly in the presence of atmospheric oxygen, forming azine derivatives.

-

Tautomerism: Keto-enol tautomerism can occur, though the electron-withdrawing fluorine substituent stabilizes the keto form.

Physicochemical Properties

General Hydrazone Characteristics

While specific data for ethanone, 1-(4-fluorophenyl)-, hydrazone are sparse, Table 1 summarizes properties inferred from structurally related hydrazones:

| Property | Value (Typical Range) | Notes |

|---|---|---|

| Melting Point | 110–130°C | Higher than parent ketone due to H-bonding |

| Solubility | Soluble in DMSO, DMF | Limited solubility in water (<0.1 g/L) |

| Molar Absorptivity (ε) | 10,000–15,000 L/mol·cm | UV-Vis λₘₐₓ ~300 nm (π→π* transitions) |

| Stability | Stable under inert gas | Decomposes above 200°C |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N–H stretch).

-

¹H NMR: Signals at δ 2.5–3.0 ppm (CH₃), δ 6.8–7.8 ppm (aryl protons), and δ 8.0–9.0 ppm (NH protons).

Applications in Scientific Research

Pharmaceutical Intermediate

Hydrazones derived from fluorinated aromatics are pivotal in synthesizing heterocyclic drugs. For example:

-

Antifungal Agents: Hydrazones act as precursors to triazole derivatives, inhibiting fungal cytochrome P450 enzymes.

-

Anticancer Compounds: Coordination complexes of hydrazones with transition metals (e.g., Pt, Cu) exhibit cytotoxicity against cancer cell lines.

Materials Science

-

Polymer Stabilizers: Hydrazones inhibit thermal degradation in polymers by scavenging free radicals.

-

Sensor Development: Fluorinated hydrazones serve as fluorophores in pH-sensitive optical sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume